molecular formula C22H16ClN5O2 B6552925 2-(4-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040634-48-7

2-(4-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552925
CAS No.: 1040634-48-7
M. Wt: 417.8 g/mol
InChI Key: POACIGBWUBAGEV-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one belongs to the pyrazolo[1,5-a]pyrazin-4-one family, a class of heterocyclic compounds characterized by fused pyrazole and pyrazine rings. The structure features a 4-chlorophenyl group at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at position 5 via a methyl linker (Figure 1). Such substitutions are strategically designed to modulate electronic, steric, and pharmacokinetic properties. Pyrazolo-pyrazinone derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, as seen in related compounds .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O2/c1-14-3-2-4-16(11-14)21-24-20(30-26-21)13-27-9-10-28-19(22(27)29)12-18(25-28)15-5-7-17(23)8-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACIGBWUBAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-[(4-Chlorophenyl)Methyl]-2-(2-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One

This analogue (Molecular Formula: C₂₀H₁₆ClN₃O₂, MW: 365.82) shares the pyrazolo-pyrazinone core but differs in substituents: a 4-chlorophenylmethyl group at position 5 and a 2-methoxyphenyl group at position 2. Key physicochemical properties include logP = 2.93 and polar surface area = 35.60 Ų, suggesting moderate lipophilicity and membrane permeability . Compared to the target compound, the absence of an oxadiazole ring may reduce π-stacking interactions but improve solubility due to the methoxy group.

2-(4-Chlorophenyl)-5-(3,4-Dimethoxyphenethyl)-6,7-Dihydropyrazolo[1,5-a]Pyrazin-4(5H)-One

This derivative (C₂₂H₂₂ClN₃O₃, MW: 411.88) features a dihydropyrazine ring and a 3,4-dimethoxyphenethyl substituent. X-ray crystallography reveals a screw-boat conformation for the six-membered heterocyclic ring, with dihedral angles of 16.05° (chlorophenyl) and 84.84° (dimethoxyphenyl) relative to the pyrazole ring . The extended phenethyl chain may enhance binding to hydrophobic pockets in target proteins compared to the oxadiazole-methyl group in the target compound.

Analogues with Modified Heterocyclic Cores

3-(2,4-Dichlorophenyl)-5-(4-Fluorophenyl)-2-Methyl-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine

This pyrazolo-pyrimidine derivative (C₁₉H₁₁Cl₂F₄N₃) incorporates a pyrimidine core instead of pyrazinone. The compound is noted for antitrypanosomal and antischistosomal activities, suggesting that core modifications (pyrimidine vs. pyrazinone) significantly influence biological target specificity .

2-(3-Chlorophenyl)-5-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK7)

MK7 (C₁₇H₁₁ClN₃O, MW: 316.74) demonstrates the impact of halogen positioning: the 3-chlorophenyl group at position 2 versus 4-chlorophenyl in the target compound. Such positional isomerism can alter steric interactions with binding sites, as seen in kinase inhibition studies .

Substituent-Driven Activity Trends

  • Chlorophenyl Groups : The 4-chlorophenyl moiety is a common feature in the target compound and analogues (e.g., ). Chlorine’s electron-withdrawing nature enhances aromatic ring stability and influences π-π interactions.
  • Oxadiazole vs. Thioether Substituents : The 3-methylphenyl-oxadiazole group in the target compound contrasts with sulfanyl-methyl substituents in 3-(4-Chlorophenyl)-2-Methyl-5-{[(4-Methylphenyl)Sulfanyl]Methyl}Pyrazolo[1,5-a]Pyrimidin-7(4H)-One (C₂₁H₁₇ClN₃OS). Sulfur-containing groups may improve radical scavenging but reduce metabolic stability compared to oxadiazoles .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight logP Key Properties/Activities Reference
Target Compound Pyrazolo[1,5-a]pyrazinone 2-(4-ClPh), 5-(3-(3-MePh)-1,2,4-oxadiazole-Me) - - Hypothetical kinase inhibition -
5-[(4-ClPh)Me]-2-(2-MeOPh)Pyrazolo[1,5-a]Pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazinone 2-(2-MeOPh), 5-(4-ClPh-Me) 365.82 2.93 Moderate lipophilicity
2-(4-ClPh)-5-(3,4-diMeOPhEt)-6,7-DHPyrazolo[1,5-a]Pyrazin-4(5H)-one Dihydropyrazolo-pyrazine 2-(4-ClPh), 5-(3,4-diMeOPhEt) 411.88 - Screw-boat conformation
3-(2,4-diClPh)-5-(4-FPh)-2-Me-7-(CF3)Pyrazolo[1,5-a]Pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2,4-diClPh), 5-(4-FPh), 7-CF3 419.21 - Antitrypanosomal activity
3-(4-ClPh)-2-Me-5-[(4-MePhS)Me]Pyrazolo[1,5-a]Pyrimidin-7(4H)-one Pyrazolo[1,5-a]pyrimidine 3-(4-ClPh), 5-[(4-MePhS)Me] 439.91 - Sulfur-enhanced radical scavenging

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